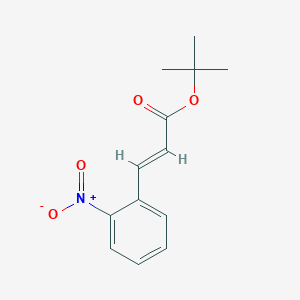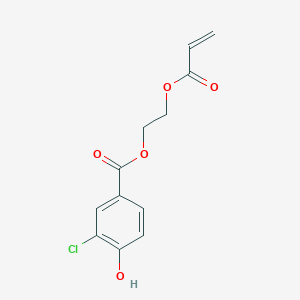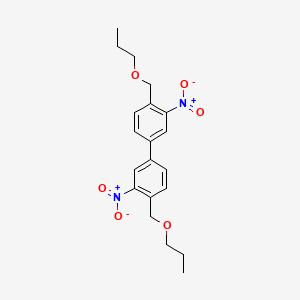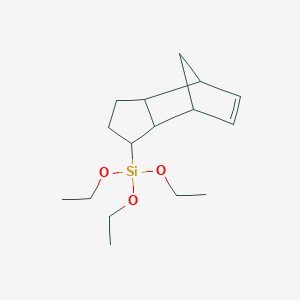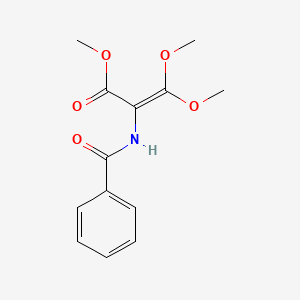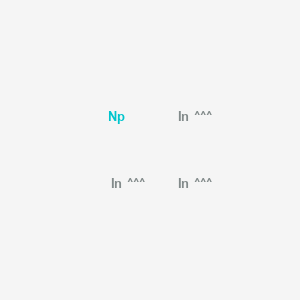
Indium--neptunium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium–neptunium (3/1) is a compound formed by the combination of indium and neptunium in a 3:1 ratio. Indium is a post-transition metal known for its malleability and low melting point, while neptunium is an actinide metal with radioactive properties. This compound is of interest due to its unique chemical and physical properties, which make it relevant in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of indium–neptunium (3/1) can be achieved through various synthetic routes. One common method involves the direct combination of indium and neptunium metals under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent oxidation. Another method involves the reduction of indium and neptunium salts in the presence of a reducing agent, such as lithium borohydride, at ambient temperature .
Industrial Production Methods: Industrial production of indium–neptunium (3/1) may involve electrodeposition techniques, where indium and neptunium ions are reduced and deposited onto a substrate. This method allows for the precise control of the composition and purity of the compound .
化学反应分析
Types of Reactions: Indium–neptunium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation state species, and it can also participate in reduction reactions to form lower oxidation state species .
Common Reagents and Conditions: Common reagents used in the reactions of indium–neptunium (3/1) include halogens, alkyl halides, and transition metal catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of indium–neptunium (3/1) depend on the specific reaction conditions and reagents used. For example, the haloalkynylation reaction catalyzed by indium(III) halides can produce haloalkyne derivatives .
科学研究应用
Indium–neptunium (3/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including haloalkynylation and complexation reactions . In biology and medicine, indium compounds are known for their radiopharmaceutical applications, where they are used for diagnostic imaging and radiotherapy . The compound’s unique properties also make it valuable in industrial applications, such as in the production of semiconductors and advanced materials .
作用机制
The mechanism of action of indium–neptunium (3/1) involves its ability to participate in redox reactions and form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, leading to changes in the electronic and structural properties of the target molecules . In radiopharmaceutical applications, the radioactive properties of neptunium contribute to the compound’s effectiveness in imaging and therapy .
相似化合物的比较
Indium–neptunium (3/1) can be compared with other similar compounds, such as indium–plutonium and indium–americium complexes. These compounds share similar chemical properties but differ in their radioactive characteristics and specific applications . The unique combination of indium and neptunium in a 3:1 ratio provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various scientific and industrial purposes .
List of Similar Compounds:- Indium–plutonium (3/1)
- Indium–americium (3/1)
- Indium–thorium (3/1)
属性
CAS 编号 |
143976-51-6 |
|---|---|
分子式 |
In3Np |
分子量 |
581.50 g/mol |
InChI |
InChI=1S/3In.Np |
InChI 键 |
MBAOPFAJKOTFIV-UHFFFAOYSA-N |
规范 SMILES |
[In].[In].[In].[Np] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
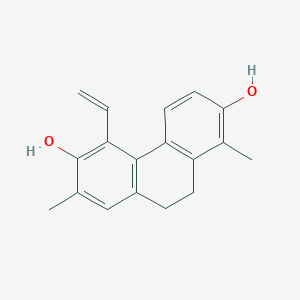
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
